Cas no 1805018-03-4 (Methyl 3-bromo-4-cyano-5-iodophenylacetate)

Methyl 3-bromo-4-cyano-5-iodophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-4-cyano-5-iodophenylacetate
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- Inchi: 1S/C10H7BrINO2/c1-15-10(14)4-6-2-8(11)7(5-13)9(12)3-6/h2-3H,4H2,1H3
- InChI Key: GDBRIZCAGKLESJ-UHFFFAOYSA-N
- SMILES: IC1=C(C#N)C(=CC(=C1)CC(=O)OC)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.8
- Topological Polar Surface Area: 50.1
Methyl 3-bromo-4-cyano-5-iodophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024857-1g |
Methyl 3-bromo-4-cyano-5-iodophenylacetate |
1805018-03-4 | 97% | 1g |
1,579.40 USD | 2021-06-24 | |
Alichem | A013024857-500mg |
Methyl 3-bromo-4-cyano-5-iodophenylacetate |
1805018-03-4 | 97% | 500mg |
815.00 USD | 2021-06-24 | |
Alichem | A013024857-250mg |
Methyl 3-bromo-4-cyano-5-iodophenylacetate |
1805018-03-4 | 97% | 250mg |
480.00 USD | 2021-06-24 |
Methyl 3-bromo-4-cyano-5-iodophenylacetate Related Literature
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Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on Methyl 3-bromo-4-cyano-5-iodophenylacetate
Methyl 3-bromo-4-cyano-5-iodophenylacetate: A Comprehensive Overview
Methyl 3-bromo-4-cyano-5-iodophenylacetate, identified by the CAS number CAS No. 1805018-03-4, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring substituted with bromine, cyano, and iodine groups at specific positions. The combination of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent advancements in synthetic chemistry have highlighted the potential of Methyl 3-bromo-4-cyano-5-iodophenylacetate as a key intermediate in the construction of complex molecular architectures. Researchers have demonstrated its utility in the synthesis of bioactive compounds, where the presence of multiple halogen atoms facilitates diverse reactivity patterns. For instance, the bromine and iodine substituents can undergo nucleophilic aromatic substitution reactions under specific conditions, enabling the incorporation of various functional groups into the molecule.
The cyano group present in the structure adds another layer of functionality, as it can participate in reactions such as hydrocyanation or serve as a directing group in further synthetic steps. This multifunctionality has made Methyl 3-bromo-4-cyano-5-iodophenylacetate a valuable precursor in the development of advanced materials, including high-performance polymers and optoelectronic devices. Its ability to undergo controlled polymerization under mild conditions has been explored in recent studies, paving the way for its application in next-generation materials science.
In the pharmaceutical industry, this compound has shown promise as a lead molecule for drug discovery. Its unique combination of substituents allows for fine-tuning of pharmacokinetic properties, such as solubility and bioavailability. Recent research has focused on its role in the synthesis of potential anticancer agents, where the halogen atoms can influence drug-target interactions and enhance therapeutic efficacy.
The synthesis of Methyl 3-bromo-4-cyano-5-iodophenylacetate involves a series of carefully designed steps to ensure high purity and yield. Modern synthetic methodologies, including Suzuki-Miyaura coupling reactions and nucleophilic aromatic substitutions, have been employed to construct this compound efficiently. These methods not only improve scalability but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided critical insights into its structural integrity and reactivity patterns, further solidifying its role in various chemical applications.
In conclusion, Methyl 3-bromo-4-cyano-5-iodophenylacetate stands out as a pivotal compound in contemporary chemical research due to its versatile structure and wide-ranging applications. As scientific advancements continue to unfold, this compound is expected to play an even more significant role in driving innovation across multiple disciplines.
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